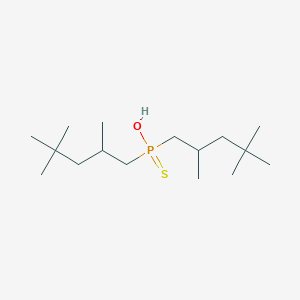
6-Chlorouracil
Overview
Description
6-Chlorouracil acts as an inhibitor of yeast alcohol dehydrogenase (ADH-H). This compound is a potential inhibitor of DNA repair glycosylases.
Scientific Research Applications
FT-IR and FT-Raman Spectroscopy of 6-Chlorouracil
Ortiz et al. (2014) conducted a detailed study of this compound's biomolecular structure using FT-IR and FT-Raman spectroscopy in a solid state. This research provided insights into the molecular structure, tautomerism, and solid-state simulation of this compound, including the simulation of its unit cell as a tetramer form and the evaluation of the effects of halogen substitution on the stability of different tautomers. It also involved a comparison between this compound and 5-chlorouracil molecules, highlighting the influence of hydration on molecular structure and charge distribution Ortiz et al., 2014.
Photochemical Transformation of this compound
Kazimierczuk and Shugar (1971) explored the photochemical transformation of this compound in an aqueous medium. They discovered that the monoanionic form of this compound undergoes a quantitative photochemical transformation to barbituric acid and similar transformations for its alkylated analogues, providing valuable insights into the photochemistry of this compound and its derivatives Kazimierczuk & Shugar, 1971.
Calorimetric Studies of this compound
Zou et al. (2016) conducted calorimetric studies on halogenated uracil isomers, including this compound. This research involved measuring the heat capacities of this compound over a wide temperature range, fitting the experimental data using various theoretical and empirical models, and calculating thermodynamic function values. The study contributed to a better understanding of the thermodynamic properties of this compound Zou et al., 2016.
Antiviral Activity of 6-(Arylthio)uracils
El-Emam et al. (2001) synthesized a series of 6-(Arylthio)uracils, starting from this compound, and evaluated their antiviral activity. The study found that some derivatives exhibited moderate activities against hepatitis B Virus (HBV) and HIV-1 virus, highlighting the potential of this compound derivatives in antiviral research El-Emam et al., 2001.
Mechanism of Action
Target of Action
6-Chlorouracil, a halogenated uracil derivative, primarily targets Thymidylate Synthase (TS) . TS is a crucial enzyme in the nucleic acid metabolism , catalyzing a rate-limiting step in nucleotide synthesis . This makes TS a critical target in chemotherapy .
Mode of Action
The mode of action of this compound is similar to that of other uracil derivatives, such as 5-Fluorouracil . It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the action of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
The inhibition of TS by this compound affects the pyrimidine synthesis pathway . This disruption leads to the depletion of dTMP, resulting in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances in deoxynucleotide pools can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
Studies on similar uracil derivatives suggest that these compounds exhibit a high affinity for their target enzymes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis and repair, leading to DNA damage and potentially cell death . This makes this compound and other uracil derivatives potent tools in chemotherapy, particularly for cancers with high levels of TS .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the chlorination of uracil by myeloperoxidase or reagent HOCl . Additionally, the presence of certain ions or molecules in the cellular environment could potentially impact the compound’s action.
Safety and Hazards
6-Chlorouracil is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that uracil derivatives, including 6-Chlorouracil, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve hydrogen bonding, van der Waals forces, and possibly halogen bonding due to the presence of the chlorine atom .
Cellular Effects
The cellular effects of this compound are not well-studied. It is reasonable to speculate that this compound, like other uracil derivatives, may influence cell function by interacting with cellular biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, possibly involving enzyme inhibition or activation, and changes in gene expression . The presence of the chlorine atom may also enable this compound to participate in halogen bonding, which could influence its interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-characterized. As a uracil derivative, it is likely that this compound participates in pyrimidine metabolism
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications
Properties
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-27-3 | |
| Record name | 6-Chlorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



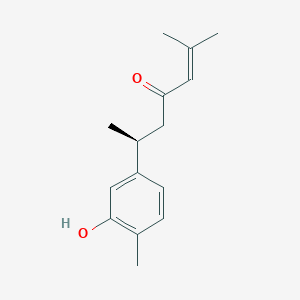


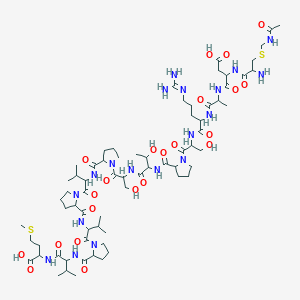
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
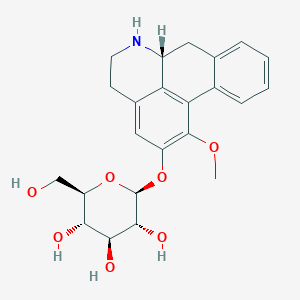
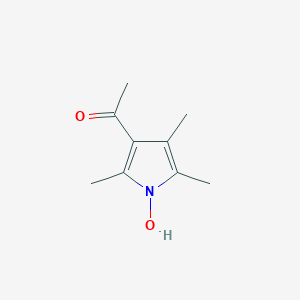
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)

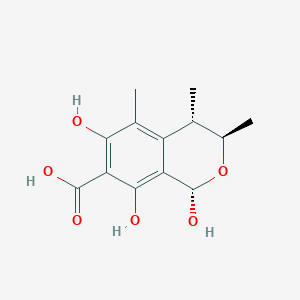
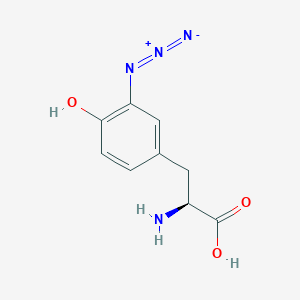
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
